4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide
Description
Properties
IUPAC Name |
4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-8-11(10-6-4-3-5-7-10)13-18-17-12(14(21)16-15)9(2)20(13)19-8/h3-7H,15H2,1-2H3,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZBYHRVMCZSJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129861 | |
| Record name | Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4,7-dimethyl-8-phenyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374509-58-6 | |
| Record name | Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4,7-dimethyl-8-phenyl-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374509-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4,7-dimethyl-8-phenyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Key Intermediates
The synthesis typically begins with the preparation of key intermediates such as methyl 4,7-dimethyl-8-phenylpyrazolo[5,1-c]triazine-3-carboxylate or related pyrazolo-pyrimidine derivatives, which are then transformed into the target carbohydrazide.
Starting Materials: The synthesis often uses substituted pyrazolo-pyrimidine compounds as precursors. For example, 6-amino-1,4,5,6-tetrahydro-5-imino-3-methyl-1-phenyl-4-(p-chlorophenyl) pyrazolo[4',3':5,6]pyrano[2,3-c]pyrimidine serves as a key intermediate in related heterocyclic syntheses.
Preparation of Intermediates: One common approach is the reaction of ethyl N-(5-cyano-1,4-dihydro-3-methyl-1-phenyl-4-(p-chlorophenyl)-pyrano-[2,3-c]pyrazol-6-yl-methanimidate with hydrazine hydrate to yield amino-substituted pyrazolo-pyrimidines, which can be further modified.
Conversion to Carbohydrazide Derivative
The critical step in preparing the carbohydrazide involves converting the ester or carboxylate group at position 3 of the pyrazolo-triazine ring to the carbohydrazide moiety.
Hydrazinolysis of Esters: The methyl or ethyl ester derivatives of the pyrazolo-triazine carboxylates are treated with hydrazine hydrate under reflux conditions to replace the ester group with a carbohydrazide group (-CONHNH2). This reaction proceeds via nucleophilic attack of hydrazine on the ester carbonyl, forming the carbohydrazide and releasing the corresponding alcohol.
Reaction Conditions: Typical conditions involve refluxing the ester with excess hydrazine hydrate in methanol or ethanol for several hours, followed by isolation of the product via filtration and recrystallization.
Cyclization to Form the Pyrazolo[5,1-c]triazine Core
Cyclocondensation Reactions: The formation of the fused triazine ring is achieved through cyclocondensation of the carbohydrazide intermediate with appropriate reagents such as formic acid, triethyl orthoformate, or other formylating agents.
-
- Heating the carbohydrazide intermediate with neat formic acid at reflux for extended periods (e.g., 10 hours) leads to intramolecular cyclization, forming the triazine ring fused to the pyrazole.
- Alternatively, refluxing with triethyl orthoformate can afford higher yields and cleaner products, often improving the cyclization efficiency.
Yields and Purification: Yields for these cyclization steps typically range from 55% to 80%, depending on the reagent and conditions used. The products are purified by recrystallization from ethanol or other suitable solvents.
Alternative Synthetic Routes and Modifications
Use of Cyanogen Bromide or S-Methyl Isothiourea Sulfate: Some methods involve condensation of the carbohydrazide intermediate with cyanogen bromide or S-methyl isothiourea sulfate to form triazolo derivatives, which may be further transformed into the target compound.
Failed Attempts and Side Products: Attempts to react the intermediate with trichloroacetonitrile under reflux without solvent were unsuccessful in forming the desired compound but instead yielded pyrimidinium salts, indicating sensitivity of the reaction pathway to reagent choice.
Summary Table of Preparation Steps
Research Findings and Observations
The hydrazinolysis step is crucial and must be carefully controlled to avoid overreaction or decomposition.
Cyclization efficiency depends strongly on the choice of formylating agent and reaction temperature.
The presence of substituents on the phenyl ring or pyrazole moiety can influence the reaction course and yields.
Spectroscopic analyses (IR, NMR, MS) confirm successful conversion at each step, particularly the disappearance of ester carbonyl bands and appearance of characteristic NH and triazine ring signals.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted pyrazolo[5,1-c][1,2,4]triazine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[5,1-c][1,2,4]triazines exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the extrinsic apoptotic pathway. Studies have shown that it increases the percentage of cells with active caspase-8 in colon cancer cell lines such as DLD-1 and HT-29 .
- IC50 Values : The compound's derivatives have demonstrated low IC50 values (0.15 µM to 0.74 µM), indicating potent antiproliferative effects against these cancer cell lines .
Antituberculosis Potential
Certain pyrazolo derivatives have been identified as potential leads for antituberculosis agents. High-throughput screening has revealed that compounds related to the pyrazolo scaffold can inhibit Mycobacterium tuberculosis effectively while showing low cytotoxicity in macrophages .
Synthesis and Structure-Activity Relationships
The synthesis of 4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine derivatives typically involves multi-step organic reactions. Understanding the structure-activity relationships (SAR) is crucial for optimizing their biological activity:
- Key Features : Modifications at specific positions on the pyrazolo ring can enhance anticancer properties or alter pharmacokinetic profiles.
Case Studies
Mechanism of Action
The mechanism by which 4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Pyrazolo-Triazine Derivatives
Key Observations :
- Substituent Effects: Methyl and phenyl groups (as in the target compound) increase lipophilicity compared to polar nitro (NO₂) or bromo (Br) substituents. The 3-carbohydrazide group distinguishes it from esters (e.g., dicarboxylates) or ketones, enabling unique reactivity .
- Crystal Packing : Brominated derivatives exhibit shorter C–Br bonds (1.85–1.87 Å) and dense packing due to halogen interactions, whereas phenyl groups in the target compound may promote π-π stacking .
Key Observations :
- Regioselectivity : Alkylation of pyrazolo-triazines (e.g., target compound) occurs regioselectively at N1, confirmed by ¹H/¹³C NMR .
- Functionalization : Bromination requires harsh conditions (Br₂), whereas carbohydrazide synthesis employs milder diazonium coupling .
Table 3: Comparative Properties
| Property | Target Compound | 7,8-Dibromo-4-oxo Derivative | 4-Amino-3,7-dinitro Derivative |
|---|---|---|---|
| Solubility | Moderate (DMSO) | Low (apolar solvents) | Very low (aqueous) |
| Thermal Stability | Stable to 200°C | Decomposes at 150°C | Explosive above 250°C |
| Biological Activity | Potential antifungal (inference) | Not reported | Energetic material (non-bio) |
Key Observations :
- Thermal Behavior: Nitro derivatives (e.g., 4-amino-3,7-dinitro) exhibit explosive properties, whereas the target compound’s carbohydrazide group may confer stability up to 200°C .
Biological Activity
4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 342.39 g/mol. The compound features a pyrazolo[5,1-c][1,2,4]triazine core which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various pyrazole derivatives. For instance, compounds structurally related to 4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine have been evaluated against several cancer cell lines.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.46 ± 0.04 | Aurora-A kinase inhibition |
| Compound B | NCI-H460 | 0.39 ± 0.06 | Autophagy induction |
| This compound | TBD | TBD | TBD |
Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through various pathways including mitochondrial dysfunction and caspase activation .
Anti-inflammatory Activity
Compounds containing the pyrazole moiety are also recognized for their anti-inflammatory properties. Research indicates that they can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .
Table 2: Anti-inflammatory Effects of Pyrazole Derivatives
| Compound | Inflammatory Model | Effect |
|---|---|---|
| Compound C | LPS-induced model in mice | Decreased TNF-alpha levels |
| Compound D | RAW264.7 macrophages | Reduced COX-2 expression |
The mechanism of action for compounds like this compound involves interaction with specific molecular targets within the cell. For instance:
- Inhibition of Kinases: Some derivatives show potent inhibition against kinases such as CDK2 and Aurora-A .
- Induction of Apoptosis: The compound may trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential .
Case Studies
In a recent study focusing on the anticancer activity of pyrazole derivatives:
- Study Design: Various derivatives were synthesized and tested against human cancer cell lines (MCF-7 and K562).
- Findings: The study found that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range. Notably, compounds that incorporated the pyrazolo[5,1-c][1,2,4]triazine scaffold showed enhanced activity compared to their analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the pyrazolo[5,1-c][1,2,4]triazine core in derivatives like 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide?
- Methodology : Cyclization of diazopyrazolylenaminones with hydrazides or sulfonyl hydrazides under reflux conditions (e.g., THF or dioxane) is a validated approach. For example, heterocyclization using diethyl oxalate followed by fluoroacylation with trifluoroethyl acetate yields structurally complex analogs .
- Key Steps :
- Use of anhydrous solvents (THF, dioxane) to minimize side reactions.
- Optimization of reaction time/temperature (e.g., 24-hour reflux for heterocyclization).
- Purification via recrystallization or column chromatography for intermediates .
Q. How can the crystal structure and intermolecular interactions of pyrazolo[5,1-c][1,2,4]triazine derivatives be analyzed?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) paired with Hirshfeld surface/energy framework analysis resolves packing modes and hydrogen-bonding networks. For brominated analogs, SC-XRD revealed 1:1 or 3:1 solvate formation with DMSO, influencing stability .
- Critical Parameters :
- Solvent selection (e.g., DMSO solvates stabilize certain tautomers).
- Analysis of π-π stacking and halogen interactions for packing predictions .
Q. What preliminary biological screening approaches are suitable for assessing antimicrobial activity?
- Methodology : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Methyl pyrazolo[5,1-c]benzotriazine-2-carboxylates showed moderate activity (MIC 16–64 µg/mL), with electron-withdrawing substituents enhancing efficacy .
- Experimental Design :
- Use hydrazones as precursors for reductive cyclization.
- Compare activity across substituents (e.g., nitro groups vs. alkyl chains) .
Advanced Research Questions
Q. How do substituent effects influence the tautomerism and regioselectivity of pyrazolo[5,1-c][1,2,4]triazines?
- Methodology : Multinuclear NMR (¹H, ¹³C, ¹⁵N) and UV-Vis spectroscopy to track tautomeric equilibria. For nitroso derivatives (e.g., 7-nitroso analogs), λmax values (~560 nm) confirm aromatic nitroso chromophores, while NMR absence of 7-C proton signals indicates tautomer dominance .
- Data Interpretation :
- Correlate electronic effects (e.g., electron-withdrawing groups) with tautomer stability.
- Use 2D HMBC for long-range coupling analysis in alkylated derivatives .
Q. What computational strategies predict the energetic properties of fused pyrazolo-triazine systems?
- Methodology : Density functional theory (DFT) for heat of formation (HOF) and Cheetah thermochemical code for detonation velocity/pressure. Fused triazolo-triazines (e.g., TTX) exhibit RDX-like performance (density 1.94 g/cm³) but lower sensitivity due to planar conjugation .
- Design Principles :
- Planar conjugated structures improve thermal stability (e.g., TTX decomposition >250°C).
- Nitroamino groups enhance HOF without compromising safety .
Q. How can conflicting data on biological activity across analogs be resolved?
- Case Study : Antimicrobial activity discrepancies in methyl vs. nitro-substituted derivatives.
- Analysis : Perform comparative SAR using logP calculations and docking studies to assess membrane permeability/target binding.
- Validation : Re-synthesize analogs under controlled conditions (e.g., anhydrous vs. hydrated) to isolate substituent effects .
Methodological Challenges
Q. What strategies mitigate low yields in heterocyclization reactions?
- Solutions :
- Use high-boiling solvents (e.g., DMF) for reflux.
- Optimize stoichiometry of sulfonyl hydrazides to avoid byproducts.
- Employ microwave-assisted synthesis for faster cyclization .
Q. How to address crystallization difficulties in pyrazolo-triazine derivatives?
- Approach :
- Screen solvents with varying polarities (e.g., DMSO/water mixtures).
- Introduce bulky groups (e.g., tert-butyl) to reduce conformational flexibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
